molecular formula C19H14Cl2N2O2 B3469494 1-{[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}indoline

1-{[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}indoline

Cat. No.: B3469494
M. Wt: 373.2 g/mol
InChI Key: HYBWCNFLCICORI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}indoline is a complex organic compound characterized by its unique structure, which includes an indoline core linked to a 2,6-dichlorophenyl and a 5-methylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}indoline typically involves multi-step organic reactions. One common method includes the initial formation of the 2,6-dichlorophenyl isoxazole intermediate, followed by its coupling with an indoline derivative under specific conditions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}indoline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nitration reactions can occur, introducing new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-{[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}indoline exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic outcomes. The pathways involved can include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

    2,6-Dichloroaniline: Shares the dichlorophenyl moiety but lacks the isoxazole and indoline components.

    5-Methylisoxazole: Contains the isoxazole ring but does not have the dichlorophenyl or indoline groups.

    Indoline Derivatives: Various indoline-based compounds with different substituents.

Uniqueness: 1-{[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}indoline is unique due to its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

IUPAC Name

[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c1-11-16(18(22-25-11)17-13(20)6-4-7-14(17)21)19(24)23-10-9-12-5-2-3-8-15(12)23/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBWCNFLCICORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}indoline
Reactant of Route 2
Reactant of Route 2
1-{[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}indoline
Reactant of Route 3
Reactant of Route 3
1-{[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}indoline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-{[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}indoline
Reactant of Route 5
Reactant of Route 5
1-{[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}indoline
Reactant of Route 6
1-{[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}indoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.